![molecular formula C11H13Cl2NO3S B254884 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B254884.png)
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine, also known as DMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In drug discovery, 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been used as a scaffold for the development of new drugs, as it has a unique structure that can be modified to target specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In neurons, 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been shown to protect against oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-kB pathway. 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain.
Biochemical and Physiological Effects
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. In neurons, 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has been shown to protect against oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine in lab experiments is its unique structure, which can be modified to target specific molecular pathways. Another advantage is its potential applications in various fields, including cancer research, neuroscience, and drug discovery. However, one limitation of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine. One direction is the development of new drugs based on the structure of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine, which could target specific molecular pathways involved in cancer, neurodegenerative diseases, and other conditions. Another direction is the investigation of the mechanism of action of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine, which could lead to a better understanding of its potential applications in various fields. Additionally, further research is needed to determine the optimal dosage and administration of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine in vivo, as well as its potential side effects.
Conclusion
In conclusion, 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure and potential applications make it a promising scaffold for the development of new drugs. Further research is needed to fully understand its mechanism of action, optimal dosage and administration, and potential side effects.
Synthesemethoden
The synthesis of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base. The resulting product is a white crystalline powder with a molecular weight of 342.2 g/mol.
Eigenschaften
Produktname |
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]pyrrolidine |
---|---|
Molekularformel |
C11H13Cl2NO3S |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H13Cl2NO3S/c1-17-11-9(5-4-8(12)10(11)13)18(15,16)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
PDDJQTWBKGSXCD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCC2 |
Kanonische SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.